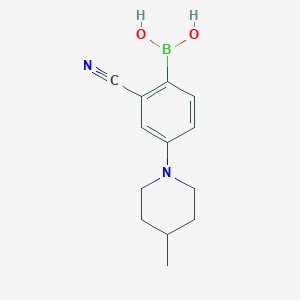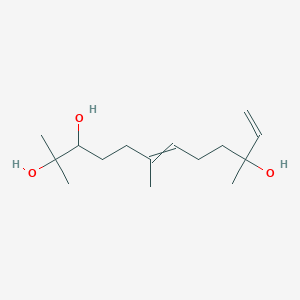![molecular formula C47H52FN7O7P+ B14070956 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex chemical compound primarily used in the synthesis of nucleosides and oligonucleotides. This compound plays a crucial role in the study of DNA-protein interactions, gene expression, and molecular biology research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves multiple steps. The key features include the protection of exocyclic amine functions by a benzoyl group and the use of dimethoxytrityl (DMT) as a protecting group for the 5’ hydroxyl group . The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .
Industrial Production Methods
Industrial production of this compound involves high coupling efficiency of DNA phosphoramidites, leading to high-yield and high-quality oligonucleotides . The process is optimized for large-scale synthesis, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated ammonia solution for deprotection and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions are high-quality oligonucleotides, which are essential for various molecular biology applications .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleosides and nucleotides.
Biology: Study of DNA-protein interactions and gene expression.
Medicine: Research on potential antiviral drugs and nucleic acid-based therapeutics.
Industry: Large-scale production of oligonucleotides for various applications.
Wirkmechanismus
The mechanism of action of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves the protection of exocyclic amine functions by a benzoyl group and the use of DMT as a protecting group for the 5’ hydroxyl group . This allows for efficient synthesis of high-quality oligonucleotides, which are crucial for various molecular biology applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMT-dC(bz) Phosphoramidite: Used for DNA synthesis with high coupling efficiency.
DMT-dA(bz) Phosphoramidite: Similar in structure and used for nucleoside synthesis.
5’-O-DMT-N6-Benzoyl-2’-deoxyadenosine 3’-CE phosphoramidite: Used in the synthesis of nucleosides and oligonucleotides.
Uniqueness
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is unique due to its specific structure, which allows for efficient synthesis of high-quality oligonucleotides with high coupling efficiency . This makes it a valuable tool in molecular biology research and industrial applications.
Eigenschaften
Molekularformel |
C47H52FN7O7P+ |
|---|---|
Molekulargewicht |
876.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-(2-cyanoethyl)-[di(propan-2-yl)amino]-hydroxyphosphanium |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(57,27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-60-47(34-16-11-8-12-17-34,35-18-22-37(58-5)23-19-35)36-20-24-38(59-6)25-21-36/h7-12,14-25,29-32,39-40,42,46,57H,13,27-28H2,1-6H3/p+1/t39-,40-,42-,46-,63?/m1/s1 |
InChI-Schlüssel |
RCNCMQRZNKNVRN-MSIRFHFKSA-O |
Isomerische SMILES |
CC(C)N(C(C)C)[P+](CCC#N)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Kanonische SMILES |
CC(C)N(C(C)C)[P+](CCC#N)(O)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)





![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)






